Cyclohexyl 3-aminopropanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 3-aminopropanoate can be achieved through several methods. One common approach involves the esterification of 3-aminopropanoic acid with cyclohexanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as platinum or palladium on carbon can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 3-aminopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like ammonia (NH3) or primary amines can be used for nucleophilic substitution reactions.
Major Products:
Oxidation: Cyclohexyl 3-carboxypropanoate.
Reduction: Cyclohexyl 3-hydroxypropanoate.
Substitution: Cyclohexyl 3-amidopropanoate.
Scientific Research Applications
Cyclohexyl 3-aminopropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is utilized in manufacturing processes and pollution management due to its chemical properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 3-aminopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, modulating various biological processes .
Comparison with Similar Compounds
- Cyclohexyl 3-hydroxypropanoate
- Cyclohexyl 3-carboxypropanoate
- Cyclohexyl 3-amidopropanoate
Comparison: Cyclohexyl 3-aminopropanoate is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the amine group allows for nucleophilic substitution reactions that are not possible with the hydroxy or carboxy derivatives .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
cyclohexyl 3-aminopropanoate |
InChI |
InChI=1S/C9H17NO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h8H,1-7,10H2 |
InChI Key |
WAEDWCUJAIOGCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCN |
Origin of Product |
United States |
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